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Compound of Interest

Compound Name:
Tert-butyl (4-

hydroxyphenyl)carbamate

Cat. No.: B153034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-
butyl (4-hydroxyphenyl)carbamate, a key intermediate in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The empirical formula for Tert-butyl (4-hydroxyphenyl)carbamate is C₁₁H₁₅NO₃, with a

molecular weight of 209.24 g/mol . The structural and spectroscopic data are summarized in

the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.19 d, J = 8Hz 2H Ar-H

6.75 d, J = 8Hz 2H Ar-H

6.40 bs 1H N-H

4.90 bs 1H O-H

1.51 s 9H -C(CH₃)₃

¹³C NMR (100 MHz, CDCl₃):[1]

Chemical Shift (δ) ppm Assignment

153.63 C=O (Carbamate)

152.12 Ar-C-O

130.84 Ar-C-N

121.71 Ar-C-H

115.75 Ar-C-H

80.46 -C(CH₃)₃

28.38 -C(CH₃)₃

Infrared (IR) Spectroscopy
The IR spectrum of Tert-butyl (4-hydroxyphenyl)carbamate exhibits characteristic absorption

bands corresponding to its functional groups. While a specific full spectrum data file is not

publicly available, the expected characteristic peaks are listed below based on the analysis of

its functional groups and data from similar compounds.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400 (broad) O-H (Phenol) Stretching

~3300 N-H (Carbamate) Stretching

~1690-1710 C=O (Carbamate) Stretching

~1510-1600 C=C (Aromatic) Stretching

~1230 C-O (Phenol) Stretching

~1160 C-N (Carbamate) Stretching

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.

m/z Ion

208.1 [M-H]⁻

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra were recorded on a BRUKER AVANCE II 400 FT spectrometer,

operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Sample Preparation: A small quantity of Tert-butyl (4-hydroxyphenyl)carbamate was

dissolved in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition and Processing:

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. A standard pulse sequence was used. The free induction decay (FID)

was Fourier transformed, and the resulting spectrum was phased and baseline corrected.
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¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify

the spectrum to single lines for each unique carbon atom. A longer acquisition time and a

greater number of scans were typically required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope. The FID was processed similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Instrumentation: IR spectra were recorded on a Shimadzu FTIR Affinity-1 Fourier Transform

Infrared spectrophotometer.[1]

Sample Preparation (KBr Pellet Method):

A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The homogeneous mixture was then transferred to a pellet-forming die.

A pressure of several tons was applied using a hydraulic press to form a thin, transparent

KBr pellet containing the sample.

Data Acquisition:

A background spectrum of the empty sample compartment was recorded.

The KBr pellet was placed in the sample holder of the FTIR spectrometer.

The sample spectrum was recorded over the range of 4000-400 cm⁻¹. The final spectrum

was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Instrumentation: Electrospray Ionization (ESI) mass spectrometry was performed on a suitable

ESI-MS instrument.

Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL. The solution was then further diluted

to the low µg/mL or ng/mL range with the same solvent or a solvent mixture compatible with the

ESI source (e.g., methanol/water).
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Data Acquisition (Negative Ion Mode):

The ESI source was operated in negative ion mode to detect the deprotonated molecule [M-

H]⁻.

The sample solution was introduced into the mass spectrometer via direct infusion using a

syringe pump at a constant flow rate.

The instrument parameters, including capillary voltage, cone voltage, and desolvation gas

flow and temperature, were optimized to achieve maximum ion intensity and stability.

Mass spectra were acquired over a suitable m/z range to include the expected molecular ion.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like Tert-butyl (4-hydroxyphenyl)carbamate.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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